Yggflrrirp klkwdnq
Description
“Yggflrrirp klkwdnq” is a complex compound characterized by a unique sequence of amino acids, as evidenced by its primary structure: MFRGAWMWPGKDAAALTICCCCCCWAPRPSDKPCADSERAQRWRLSLASLLFFTVLLADHLWLCAGARPRARELSSAMRPPWGAGRERQPVPPRAVLPLPPPPPGEPSAPPGTCGPRYSNLTKAAPAAGSRPVCGGVPEPTGLDAACTKLQSLQRLFEPTTPAPPLRPPDSLSRAPAEFPSAKKNLLKGHFRNFTLSFCDTYTVWDLLLGMDRPDSLDCSLDTLMGDLLAVVASPGSGAWEACSNCIEAYQRLDRHAQEKYDEFDLVLHKYLQAEEYSIRSCTKGCKAVYKAWLCSEYFSVTQQECQRWVPCKQYCLEVQHYHPHHDPPGRVSNKPALLPVSGGSRLSPSRIRLCVLVLMLLHTVVSFSSNQGGGGLGLETLPALEEGLTREE .
The compound’s functional properties remain under investigation, but its structural complexity implies roles in catalytic or receptor-binding activities.
Properties
Molecular Formula |
C99H156N32O22 |
|---|---|
Molecular Weight |
2146.5 g/mol |
IUPAC Name |
3-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[4-amino-1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C99H156N32O22/c1-7-55(6)81(130-87(144)67(28-18-40-113-98(108)109)120-84(141)66(27-17-39-112-97(106)107)122-89(146)70(44-54(4)5)126-90(147)71(46-56-21-9-8-10-22-56)118-79(136)52-116-78(135)51-117-83(140)61(102)45-57-31-33-59(132)34-32-57)95(152)124-68(29-19-41-114-99(110)111)96(153)131-42-20-30-75(131)94(151)123-65(26-14-16-38-101)86(143)125-69(43-53(2)3)88(145)121-64(25-13-15-37-100)85(142)127-72(47-58-50-115-62-24-12-11-23-60(58)62)91(148)129-74(49-80(137)138)93(150)128-73(48-77(104)134)92(149)119-63(82(105)139)35-36-76(103)133/h8-12,21-24,31-34,50,53-55,61,63-75,81,115,132H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,133)(H2,104,134)(H2,105,139)(H,116,135)(H,117,140)(H,118,136)(H,119,149)(H,120,141)(H,121,145)(H,122,146)(H,123,151)(H,124,152)(H,125,143)(H,126,147)(H,127,142)(H,128,150)(H,129,148)(H,130,144)(H,137,138)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114) |
InChI Key |
SPEYZCWXIXFLRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Dynorphin A is synthesized from the precursor protein prodynorphin. The synthesis involves the cleavage of prodynorphin by proprotein convertase 2 (PC2), resulting in the release of multiple active peptides, including dynorphin A . The synthetic preparation of dynorphin A typically involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the peptide chain .
Chemical Reactions Analysis
Dynorphin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dynorphin A has numerous scientific research applications across various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic applications in pain management, mood disorders, and substance abuse treatment.
Industry: Utilized in the development of novel opioid receptor ligands for pharmaceutical research .
Mechanism of Action
Dynorphin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein-coupled receptor. This activation influences the transmission of pain signals within the nervous system, leading to a reduction in pain sensation. Additionally, dynorphin A modulates the release of neurotransmitters and affects various signaling pathways involved in stress and mood regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A (Sequence: 1650 EI AAVERLWDYGMSSSPHVLRNRAQSGSVPQF...2000 LIGEHLHAGMSTLFLVYSNK CQTPLGMASG HIRDFQITAS GQYGQWAPKL) :
- Sequence Homology : Compound A shares a cysteine-rich region (
CQTPLGMASG) with “Yggflrrirp klkwdnq” (CADSERAQR), suggesting conserved redox-active sites . - Divergence : Unlike “this compound”, Compound A contains a distinct helical domain (
LIGEHLHAGMSTLFLVYSNK), which may confer membrane-binding capabilities absent in the target compound .
Compound B (Tricyclic Pyrimidine Derivatives) :
- Structural Contrast : Compound B is a small-molecule heterocyclic compound, whereas “this compound” is a macromolecular peptide.
Functional Analogues
Compound C (Alkyl Phosphonate Isomers) :
- Analytical Differentiation : Gas chromatography-infrared spectroscopy (GC-IR) and mass spectrometry (GC-MS) data reveal that “this compound” lacks the phosphonate ester groups present in Compound C, which are critical for metal chelation .
- Applications : Compound C is used in industrial catalysis, while “this compound”’s biological activity remains speculative .
Data Tables
Table 1: Physicochemical Properties
Table 2: Analytical Techniques for Differentiation
Research Findings
- Structural Insights: “this compound”’s cysteine clusters align with metalloproteinase inhibitors, but its lack of zinc-binding motifs (e.g., HEXXH) distinguishes it from canonical enzymes .
- Functional Potential: Unlike tricyclic pyrimidines (Compound B), “this compound” may interact with large biomolecular complexes due to its multi-domain architecture .
- Analytical Challenges : Traditional GC-MS methods fail to resolve “this compound”’s complexity, necessitating advanced techniques like cryo-electron microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
